Imidazo[1,2-a]pyridin-2-ylmethyl (furan-2-ylmethyl)carbamodithioate
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Overview
Description
Imidazo[1,2-a]pyridin-2-ylmethyl (furan-2-ylmethyl)carbamodithioate is a useful research compound. Its molecular formula is C14H13N3OS2 and its molecular weight is 303.4. The purity is usually 95%.
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Scientific Research Applications
Overview of Heterocyclic Compounds
Imidazo[1,2-a]pyridin-2-ylmethyl (furan-2-ylmethyl)carbamodithioate belongs to the class of heterocyclic compounds, which are widely recognized for their diverse pharmacological activities. These compounds, including imidazo[1,2-a]pyridin derivatives, are pivotal in the realm of medicinal chemistry due to their rich structural diversity and significant biological activities.
Medicinal Chemistry and Therapeutic Applications
Structural Importance in Medicinal Chemistry :
- Imidazo[1,2-b]pyridazine, a related scaffold, is a prominent heterocyclic nucleus offering a multitude of bioactive molecules. The kinase inhibitor ponatinib is a notable derivative from this class, emphasizing the ongoing interest in exploring imidazo[1,2-b]pyridazine-containing derivatives for potential therapeutic applications. The structure-activity relationships (SAR) of these compounds provide critical insights for medicinal chemists aiming to discover novel compounds with optimized pharmacokinetics and efficacy (Garrido et al., 2021).
Organic Synthesis and Catalysis :
- Heterocyclic N-oxide molecules, including derivatives from pyridine and indazole, are celebrated for their versatility as synthetic intermediates and their biological importance. They exhibit remarkable functionalities in forming metal complexes, designing catalysts, and serving in asymmetric catalysis and synthesis. Their potential in drug applications, displaying activities such as anticancer, antibacterial, and anti-inflammatory, underscores their significance in advanced chemistry and drug development (Li et al., 2019).
Antibacterial Properties :
- The imidazopyridines (IZPs), as a class of fused heterocycles, are expansively documented for their diverse pharmacological profiles, outperforming individual imidazole and pyridine moieties. Notably, only one IZP, rifaximin, is currently marketed as an antibiotic. The antibacterial profile and structure–activity relationship (SAR) of various synthesized IZP derivatives are instrumental in the development of novel, potent antibacterial agents with reduced side effects (Sanapalli et al., 2022).
Applications in Biological Activities and Corrosion Inhibition :
- The imidazo[1,2-a]pyrimidine derivatives and their synthetic methodologies, biological activities, and secondary applications like corrosion inhibition are detailed, indicating the broad applicability of this heterocyclic moiety (Kobak & Akkurt, 2022).
Mechanism of Action
Target of Action
Imidazo[1,2-a]pyridines are a class of valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry
Mode of Action
Imidazo[1,2-a]pyridines are often functionalized through radical reactions, including transition metal catalysis, metal-free oxidation, and photocatalysis strategies .
Properties
IUPAC Name |
imidazo[1,2-a]pyridin-2-ylmethyl N-(furan-2-ylmethyl)carbamodithioate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3OS2/c19-14(15-8-12-4-3-7-18-12)20-10-11-9-17-6-2-1-5-13(17)16-11/h1-7,9H,8,10H2,(H,15,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRECTPYPNSRBFR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=CN2C=C1)CSC(=S)NCC3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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